2-AMINO-4-(2,4-DIFLUOROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE
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Overview
Description
2-AMINO-4-(2,4-DIFLUOROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyranopyran core structure with various functional groups, including amino, difluorophenyl, methyl, oxo, and carbonitrile groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 2-AMINO-4-(2,4-DIFLUOROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE typically involves multicomponent reactions (MCRs). One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and difluorophenyl groups can participate in substitution reactions with appropriate reagents. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-AMINO-4-(2,4-DIFLUOROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE has various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2,4-DIFLUOROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 2-AMINO-4-(2,4-DIFLUOROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE include other pyranopyran derivatives and compounds with similar functional groups. Some examples are:
4H-Pyran-3-carboxylic acid derivatives: These compounds share the pyran core structure and exhibit similar pharmacological properties.
2-Amino-4,5-dihydro-4-arylpyrano derivatives: These compounds also feature the amino and pyran groups and are used in similar research applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity.
Properties
IUPAC Name |
2-amino-4-(2,4-difluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3/c1-7-4-12-14(16(21)22-7)13(10(6-19)15(20)23-12)9-3-2-8(17)5-11(9)18/h2-5,13H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXIFOICXHRQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)F)F)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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